molecular formula C13H15NO2S B1475558 3-(Naphthalene-1-sulfonyl)propylamine CAS No. 1890946-09-4

3-(Naphthalene-1-sulfonyl)propylamine

Cat. No.: B1475558
CAS No.: 1890946-09-4
M. Wt: 249.33 g/mol
InChI Key: BNESQXJKGUSPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalene-1-sulfonyl)propylamine is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-naphthalen-1-ylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c14-9-4-10-17(15,16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNESQXJKGUSPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Naphthalene-1-sulfonyl)propylamine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a sulfonyl group and a propylamine chain. Its structure contributes to its interaction with biological targets, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.

Study Bacterial Strain MIC (µg/mL) Effect
Study 1E. coli32Moderate inhibition
Study 2K. pneumoniae16Strong inhibition

Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce markers of inflammation, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the synergistic effects of this compound in combination with standard antibiotics against resistant strains of bacteria. The combination therapy showed reduced minimum inhibitory concentrations (MICs), enhancing the efficacy of existing antibiotics.
  • Inflammation Model : In a controlled study involving induced inflammation in mice, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines compared to the control group. This suggests that it may be effective in treating conditions like arthritis or inflammatory bowel disease.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, identifying key functional groups that enhance its biological activity. The sulfonamide moiety is crucial for its interaction with target proteins, while modifications in the propyl chain can affect potency and selectivity.

Modification Activity Change
Increased chain lengthEnhanced binding affinity
Substitution on naphthalene ringAltered receptor selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Naphthalene-1-sulfonyl)propylamine
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.